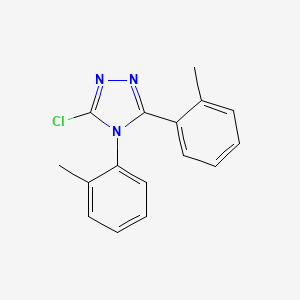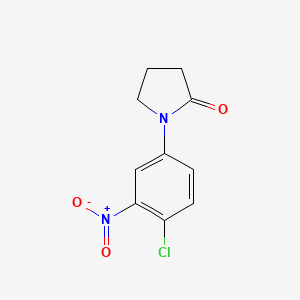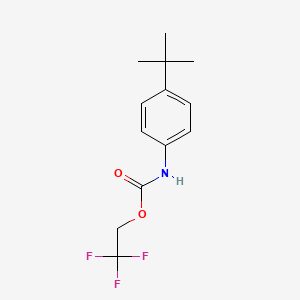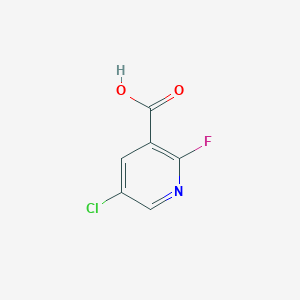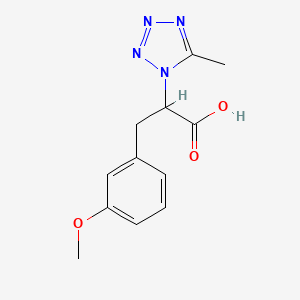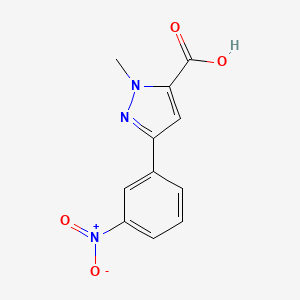![molecular formula C10H7F6NO2 B1461044 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-47-3](/img/structure/B1461044.png)
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
説明
“2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1087788-47-3 . It has a molecular weight of 287.16 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-(trifluoromethyl)phenylcarbamate . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate” were not found, there are general methods for synthesizing N-trifluoromethyl analogues of amides and related carbonyl compounds . This strategy relies on the operationally simple preparation of bench-stable carbamoyl fluoride building blocks, which can be readily diversified to the corresponding N–CF3 amides, carbamates, thiocarbamates, and ureas .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 287.16 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Liver X Receptor (LXR) Agonism
This compound has been utilized as an LXR agonist in studies to observe the expression of dietary cholesterol-regulated genes in mice . It’s particularly useful in understanding the genetic regulation of cholesterol metabolism and could have implications for the treatment of cardiovascular diseases.
Cholesterol Efflux Assay
In research involving cellular cholesterol efflux, this compound has been used to stimulate radiolabeled peritoneal macrophages from wildtype and transgenic mice . This application is crucial for studying cholesterol transport mechanisms and their role in atherosclerosis.
Mitochondrial Metabolism
Studies have shown that this compound can prevent the secretion of insulin by acting on mitochondrial metabolism . This application is significant for
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJLVORARAWDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



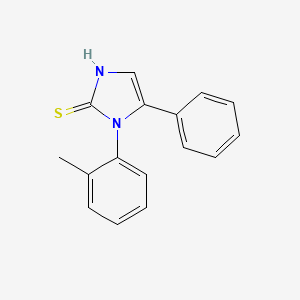
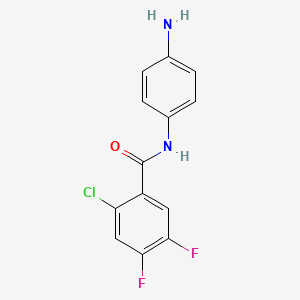

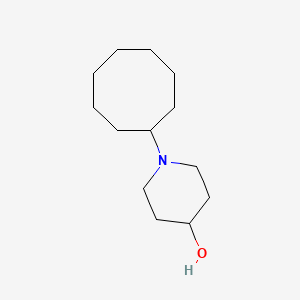
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
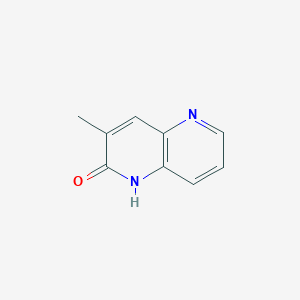
![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)

